molecular formula C12H10O4S B3060951 (4-Phenylphenyl) hydrogen sulfate CAS No. 16063-85-7

(4-Phenylphenyl) hydrogen sulfate

Cat. No. B3060951
CAS RN: 16063-85-7
M. Wt: 250.27 g/mol
InChI Key: JATOIOIIXORRLF-UHFFFAOYSA-N
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Description

“(4-Phenylphenyl) hydrogen sulfate” is a chemical compound with the formula C12H10O4S . It has a molecular weight of 250.27 g/mol and an exact mass of 250.02997997 g/mol . It contains a total of 28 bonds, including 18 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 hydroxyl group, and 1 sulfuric (thio-/dithio-) acid .


Molecular Structure Analysis

The molecular structure of “(4-Phenylphenyl) hydrogen sulfate” includes a sulfuric acid group conjugated to a phenyl group . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3, a topological polar surface area of 72, a heavy atom count of 17, and a complexity of 319 .


Physical And Chemical Properties Analysis

“(4-Phenylphenyl) hydrogen sulfate” has a molecular weight of 250.27 g/mol and an exact mass of 250.02997997 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound also has a rotatable bond count of 3, a topological polar surface area of 72, a heavy atom count of 17, and a complexity of 319 .

Scientific Research Applications

Sulfate Determination and Analysis

A novel reagent, Tin(II)-Strong Phosphoric Acid, has been developed to simplify and enhance the determination of sulfates by converting them to hydrogen sulfide, which can then be measured iodometrically. This method has shown satisfactory results across various sulfate samples and offers the advantage of direct treatment of solid samples within the reaction vessel, potentially including applications involving (4-Phenylphenyl) hydrogen sulfate (Kiba, Takagi, Yoshimura, & Kishi, 1955).

Fermentative Hydrogen Production

Research has explored the impact of sulfate concentrations on fermentative hydrogen production using anaerobic mixed microflora. It was found that increased sulfate levels can inhibit hydrogen production by altering microbial metabolic pathways, although this inhibition can be mitigated under certain conditions, suggesting potential implications for (4-Phenylphenyl) hydrogen sulfate in similar microbial processes (Lin & Chen, 2006).

Biological Sulfate Reduction

Biological sulfate reduction, which transforms sulfate to hydrogen sulfide, plays a significant role in the treatment of sulfate-rich wastewaters. This process, potentially relevant to (4-Phenylphenyl) hydrogen sulfate, is critical for removing heavy metals from wastewater through the formation of metal sulfides, which are more stable than metal hydroxides (Liamleam & Annachhatre, 2007).

Catalytic Applications

N-Sulfonic acid poly(4-vinylpyridinum) hydrogen sulfate has been identified as a novel and efficient solid acid catalyst for various chemical reactions, including acetylation under solvent-free conditions and the synthesis of xanthene derivatives. These findings highlight the potential catalytic roles of (4-Phenylphenyl) hydrogen sulfate in similar chemical transformations (Khaligh & Ghasemabadi, 2014; Khaligh & Shirini, 2015).

Sulfur Chemistry and Environmental Implications

Understanding the chemistry of sulfur compounds, including hydrogen sulfates, is crucial for environmental studies, particularly in atmospheric research and the global sulfur cycle. Insights into the oxidation of hydrogen sulfide to sulfate, a key reaction in the sulfur cycle, are essential for environmental management and pollution control strategies (Friedrich, Rother, Bardischewsky, Quentmeier, & Fischer, 2001).

properties

IUPAC Name

(4-phenylphenyl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATOIOIIXORRLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166953
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

16063-85-7
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016063857
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1'-Biphenyl)-4-ol, 4-(hydrogen sulfate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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